molecular formula C20H18N4O2S B2763086 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide CAS No. 1207055-56-8

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide

Cat. No.: B2763086
CAS No.: 1207055-56-8
M. Wt: 378.45
InChI Key: STONKWKHGFIJOH-UHFFFAOYSA-N
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Description

4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a pyrrole ring, and a quinoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide typically involves multi-step organic reactions. The process might start with the formation of the thiazole ring, followed by the introduction of the pyrrole and quinoline groups through various coupling reactions. Common reagents might include thionyl chloride, pyrrole, quinoline derivatives, and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the pyrrole or thiazole rings.

    Reduction: Reduction reactions could target the carboxamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

Industrially, it could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide
  • 4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
  • N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide

Uniqueness

The uniqueness of 4-methyl-2-(1H-pyrrol-1-yl)-N-(2-(quinolin-8-yloxy)ethyl)thiazole-5-carboxamide lies in its specific combination of functional groups and ring structures, which might confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-yl-N-(2-quinolin-8-yloxyethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-14-18(27-20(23-14)24-11-2-3-12-24)19(25)22-10-13-26-16-8-4-6-15-7-5-9-21-17(15)16/h2-9,11-12H,10,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STONKWKHGFIJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCOC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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